4-Methoxy-4-methylcyclohexane-1-carbaldehyde
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Overview
Description
4-Methoxy-4-methylcyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by a cyclohexane ring substituted with a methoxy group and a methyl group at the 4-position, and an aldehyde group at the 1-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Methoxylation: Introduction of the methoxy group at the 4-position.
Methylation: Addition of the methyl group at the 4-position.
Formylation: Introduction of the aldehyde group at the 1-position.
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4-Methoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Methoxy-4-methylcyclohexane-1-carbaldehyde is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving aldehyde groups.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-Methoxy-4-methylcyclohexane-1-carbaldehyde can be compared with other cyclohexane derivatives such as:
4-Methylcyclohexane-1-carbaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxycyclohexane-1-carbaldehyde: Lacks the methyl group, which affects its steric and electronic properties.
4-Methoxy-4-methylcyclohexanone: Contains a ketone group instead of an aldehyde group, leading to different reactivity and applications
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
4-methoxy-4-methylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(11-2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQCVROSPMFDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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